molecular formula C7H5FN2O2S B1423554 4-cyano-2-fluorobenzenesulfonamide CAS No. 918967-40-5

4-cyano-2-fluorobenzenesulfonamide

Cat. No.: B1423554
CAS No.: 918967-40-5
M. Wt: 200.19 g/mol
InChI Key: YBIJTPAZFNXOAW-UHFFFAOYSA-N
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Description

4-cyano-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C₇H₅FN₂O₂S It is a derivative of benzenesulfonamide, featuring a cyano group and a fluorine atom attached to the benzene ring

Scientific Research Applications

4-cyano-2-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

4-Cyano-2-fluorobenzene-1-sulfonamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluorobenzenesulfonamide typically involves the introduction of the cyano and fluorine groups onto a benzenesulfonamide scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-chloro-2-fluorobenzenesulfonamide, is treated with a cyanide source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium cyanide in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonamides.

    Reduction: 4-amino-2-fluorobenzenesulfonamide.

    Oxidation: 4-cyano-2-fluorobenzenesulfonic acid.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity towards its molecular targets. The sulfonamide group can interact with active sites of enzymes, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

4-cyano-2-fluorobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-cyano-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    4-amino-2-fluorobenzenesulfonamide: Similar structure but with an amino group instead of a cyano group.

    4-cyano-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of both the cyano and fluorine groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-cyano-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIJTPAZFNXOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712416
Record name 4-Cyano-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-40-5
Record name 4-Cyano-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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